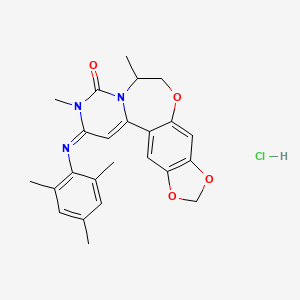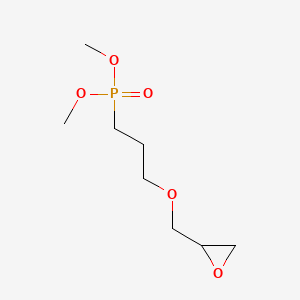
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It contains a phosphonate group, an oxirane ring, and two methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. Additionally, purification steps like distillation or recrystallization are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.
Mecanismo De Acción
The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phosphite
- Dimethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group in its structure.
Propiedades
Número CAS |
86211-32-7 |
|---|---|
Fórmula molecular |
C8H17O5P |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
2-(3-dimethoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3 |
Clave InChI |
IKLXPBDCWTZFQJ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCOCC1CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


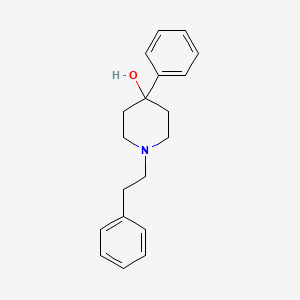
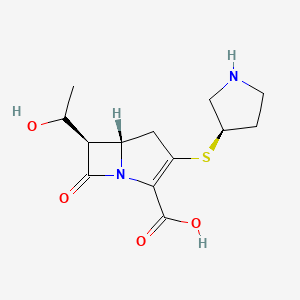
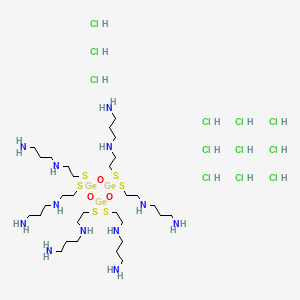
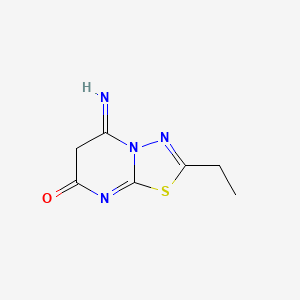
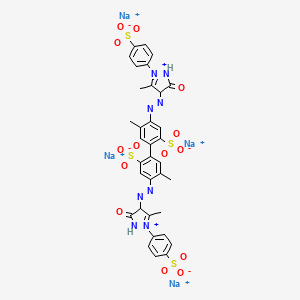
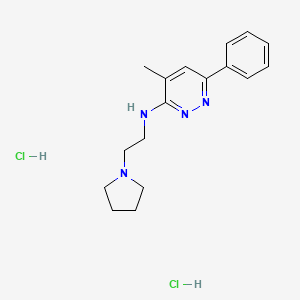
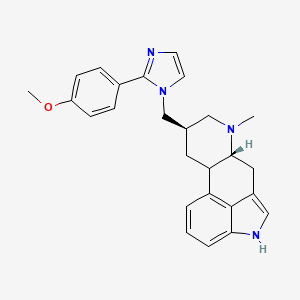
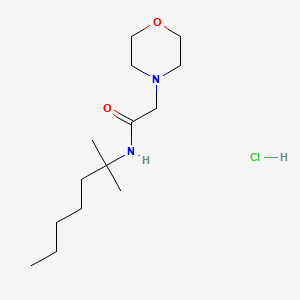

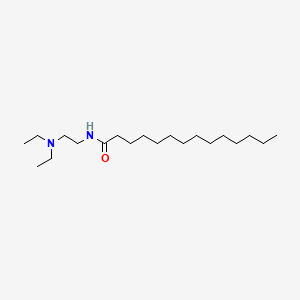

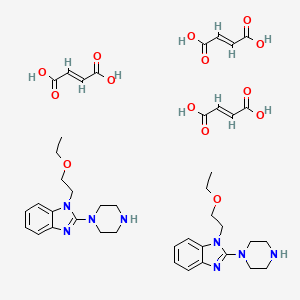
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
